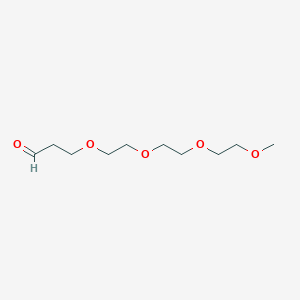

m-PEG4-aldehyde

Descripción general

Descripción

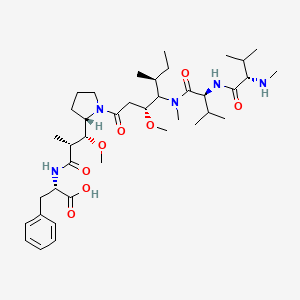

M-PEG4-aldehyde is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs . The hydrophilic PEG4 spacer increases solubility in aqueous media .

Molecular Structure Analysis

The molecular formula of this compound is C10H20O5 . Its molecular weight is 220.26 g/mol . The IUPAC name is 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanal .Physical And Chemical Properties Analysis

This compound has a molecular weight of 220.26 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 5, and a rotatable bond count of 12 . Its exact mass and monoisotopic mass are 220.13107373 g/mol . The topological polar surface area is 54 Ų .Aplicaciones Científicas De Investigación

Enzymology of Polyethylene Glycol (PEG) Oxidation

- Oxidation by Alcohol Dehydrogenase : Studies on the enzymology of polyethylene glycol (PEG) involving alcohol dehydrogenase (ADH) reveal the oxidation of PEG homologues by ADH, providing insights into PEG metabolism and potential treatments for PEG poisoning (Herold, Keil, & Bruns, 1989).

PEG-PE Conjugates for Nanocarriers

- pH-Sensitive PEG-PE Conjugates : The development of pH-sensitive polyethylene glycol-phosphatidylethanolamine (PEG-PE) conjugates for pharmaceutical nanocarriers demonstrates their application in targeted drug delivery, with distinct responses to pH changes at pathological sites (Kale & Torchilin, 2007).

Biomedical and Biotechnological Applications

- Modification of Proteins : Chemical modification of proteins with PEG or PM (polyethylene glycol derivatives) is used to improve the solubility, activity, and stability of therapeutic proteins and enzymes, extending their potential in various applications (Inada et al., 1995).

Coatings for Biological and Medical Applications

- Grafting of PEG for Surface Modification : Grafting poly(ethylene glycol) (PEG) onto surfaces to reduce nonspecific interactions with proteins. Studies comparing different PEG coatings and their effectiveness in preventing protein adsorption provide insights for biomedical applications (Groll et al., 2005).

Catalysis and Chemical Synthesis

- Catalysis in PEG Medium : Research on the use of poly(ethylene glycol) (PEG) as a medium for various chemical reactions, including deprotection of 1,1-diacetates and aldol reactions, highlights the versatility of PEG in catalysis and synthesis processes (Zhang et al., 2004), (Chandrasekhar et al., 2004).

Biorecognition and Sensing Applications

- Aldehyde-PEG Tethered Surfaces : The development of aldehyde group-functionalized PEG layers for biorecognition suggests innovative approaches for creating selective biosensing surfaces (Otsuka, Nagasaki, & Kataoka, 2004).

Enzyme Stability and Activity

- Cellulase Modification : Modification of cellulase with PEG for improved stability and activity in ionic liquids, demonstrating PEG's role in enhancing enzyme performance in non-traditional media (Lu et al., 2018).

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

m-PEG4-aldehyde plays a crucial role in biochemical reactions due to its ability to form stable linkages with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its aldehyde group, which can form covalent bonds with amino groups on proteins and peptides. This interaction is particularly useful in the synthesis of PROTACs, where this compound acts as a linker between a ligand for an E3 ubiquitin ligase and a ligand for a target protein . The polyethylene glycol (PEG) backbone of this compound enhances the solubility and stability of the resulting conjugates, making it an essential component in biochemical research .

Cellular Effects

This compound influences various cellular processes by facilitating the targeted degradation of specific proteins. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by promoting the ubiquitination and subsequent proteasomal degradation of target proteins. For example, in the context of PROTACs, this compound helps in the recruitment of E3 ubiquitin ligases to the target protein, leading to its ubiquitination and degradation . This targeted protein degradation can modulate cellular functions and has potential therapeutic applications in treating diseases caused by aberrant protein expression.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in PROTACs. At the molecular level, this compound forms covalent bonds with the target protein and the E3 ubiquitin ligase, bringing them into close proximity. This interaction facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein, marking it for degradation by the proteasome . The PEG backbone of this compound provides flexibility and solubility, enhancing the efficiency of this process.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under recommended storage conditions, but its reactivity can decrease over time if not stored properly. Long-term studies have shown that this compound maintains its functionality in in vitro and in vivo experiments, although the efficiency of protein degradation may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At optimal dosages, this compound effectively promotes the degradation of target proteins without causing significant toxicity . At higher doses, there may be adverse effects, including off-target protein degradation and potential toxicity . It is crucial to determine the appropriate dosage to achieve the desired therapeutic effects while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation. It interacts with enzymes such as E3 ubiquitin ligases, which play a key role in the ubiquitination process . The PEG backbone of this compound also influences metabolic flux and metabolite levels by enhancing the solubility and stability of the conjugates formed during biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The PEG backbone increases its aqueous solubility, facilitating its distribution in biological systems. This compound can accumulate in specific cellular compartments, depending on the targeting signals and post-translational modifications of the conjugates it forms.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. These interactions direct this compound to specific compartments or organelles within the cell, where it can exert its effects . The precise localization of this compound and its conjugates is crucial for their function in targeted protein degradation and other biochemical processes.

Propiedades

IUPAC Name |

3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O5/c1-12-5-6-14-9-10-15-8-7-13-4-2-3-11/h3H,2,4-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRJZJYTQKVDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

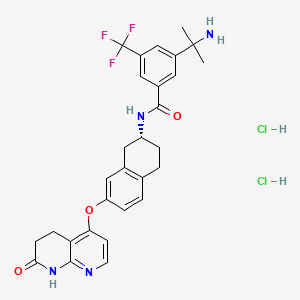

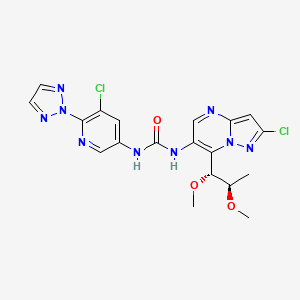

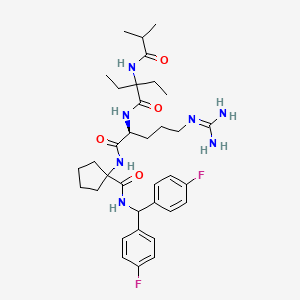

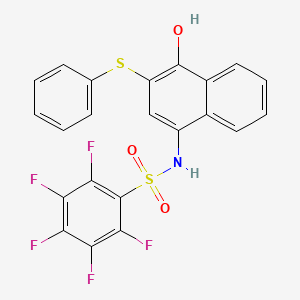

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-5-(3-(4-(4-Chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)propylidene)-5,11-dihydrobenzo[6,7]oxepino[3,4-b]pyridine-7-carboxylic acid](/img/structure/B609180.png)

![(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B609189.png)